Cas no 2108917-59-3 (8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride)

8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride
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- インチ: 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H
- InChIKey: MFAUMPVIUINZHM-UHFFFAOYSA-N
- SMILES: C12NC(CC1)CC(C(O)=O)C2.[H]Cl
8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722847-2.5g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 2.5g |
$869.0 | 2023-09-20 | ||
Enamine | EN300-1722847-10.0g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 10g |
$3345.0 | 2023-06-04 | ||
Enamine | EN300-1722847-0.05g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 0.05g |
$348.0 | 2023-09-20 | ||
Enamine | EN300-1722847-0.1g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-1722847-5.0g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 5g |
$1715.0 | 2023-06-04 | ||
Enamine | EN300-1722847-5g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 5g |
$1715.0 | 2023-09-20 | ||
Enamine | EN300-1722847-0.25g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 0.25g |
$380.0 | 2023-09-20 | ||
Enamine | EN300-1722847-1g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 1g |
$414.0 | 2023-09-20 | ||
Enamine | EN300-1722847-1.0g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 1g |
$414.0 | 2023-06-04 | ||
Enamine | EN300-1722847-0.5g |
8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride |
2108917-59-3 | 0.5g |
$397.0 | 2023-09-20 |
8-azabicyclo3.2.1octane-3-carboxylic acid hydrochloride 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
8-azabicyclo3.2.1octane-3-carboxylic acid hydrochlorideに関する追加情報
Comprehensive Overview of 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS No. 2108917-59-3)
The compound 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS No. 2108917-59-3) is a bicyclic organic molecule featuring a unique azabicyclo scaffold, which has garnered significant attention in pharmaceutical and chemical research. Its structural complexity and functional groups make it a valuable intermediate in drug discovery, particularly for targeting central nervous system (CNS) disorders and enzyme inhibition. Researchers are increasingly exploring its potential in medicinal chemistry due to its ability to modulate biological pathways with high specificity.
One of the most searched questions about this compound revolves around its synthesis methods and applications in drug development. The 8-azabicyclo[3.2.1]octane core is known for its rigidity and three-dimensionality, which enhances binding affinity to biological targets. Recent studies highlight its role in designing neuromodulators and receptor ligands, aligning with the growing demand for precision medicine. The hydrochloride salt form improves solubility, a critical factor for bioavailability optimization in preclinical studies.
In the context of green chemistry, the synthesis of 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride has been optimized to reduce waste and energy consumption. This aligns with the industry's shift toward sustainable synthesis practices, a topic frequently queried in AI-driven literature searches. Analytical techniques such as NMR spectroscopy and HPLC purity testing are essential for characterizing this compound, ensuring compliance with Good Manufacturing Practices (GMP).
The pharmacokinetic properties of this compound are another area of interest. Its bicyclic structure contributes to metabolic stability, a feature highly sought after in small-molecule therapeutics. Discussions on structure-activity relationships (SAR) often cite derivatives of this scaffold, emphasizing its versatility in lead compound optimization. Patent filings related to 8-azabicyclo[3.2.1]octane derivatives have surged, reflecting its commercial potential in intellectual property (IP)-driven markets.
From a supply chain perspective, the demand for high-purity 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride has risen due to its inclusion in custom synthesis projects. Suppliers emphasize batch-to-batch consistency and regulatory compliance, addressing common concerns in pharmaceutical procurement. The compound’s CAS No. 2108917-59-3 serves as a key identifier in chemical databases, streamlining research workflows.
Emerging trends in computational chemistry have further propelled interest in this molecule. Molecular docking studies predict its interactions with target proteins, reducing experimental trial-and-error. This synergy between in silico modeling and wet-lab validation exemplifies modern drug discovery pipelines, a hot topic in biotech forums and scientific webinars.
In summary, 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS No. 2108917-59-3) represents a multifaceted tool for innovative therapeutics. Its applications span CNS drug design, sustainable synthesis, and computational biology, making it a staple in contemporary research. As inquiries about scaffold diversification and patent landscapes continue to rise, this compound remains at the forefront of chemical innovation.
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